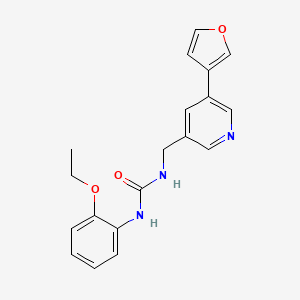
1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of an ethoxyphenyl group, a furan ring, and a pyridine ring, all connected through a urea linkage. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves the reaction of 2-ethoxyaniline with an isocyanate derivative of 5-(furan-3-yl)pyridine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods like crystallization and distillation may also be employed.
化学反应分析
Types of Reactions: 1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
- 1-(2-Methoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
- 1-(2-Chlorophenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
- 1-(2-Fluorophenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
Comparison: Compared to its analogs, 1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-25-18-6-4-3-5-17(18)22-19(23)21-11-14-9-16(12-20-10-14)15-7-8-24-13-15/h3-10,12-13H,2,11H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJZFWUUHJIMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
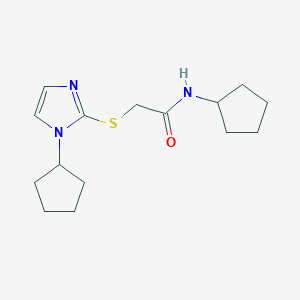

![[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid](/img/structure/B2617439.png)


![(Z)-methyl 2-(6-acetamido-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617443.png)
![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2617445.png)
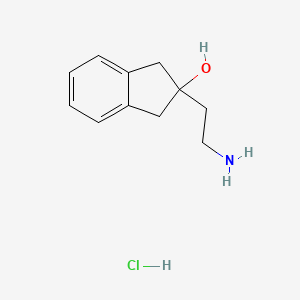

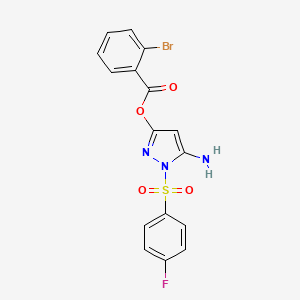

![6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one](/img/structure/B2617456.png)
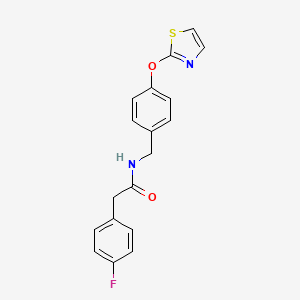
![N-(2-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2617458.png)
